

Mitochondrial uncoupling effects of Niclosamide in mammalian cells

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An In-depth Technical Guide to the Mitochondrial Uncoupling Effects of Niclosamide in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

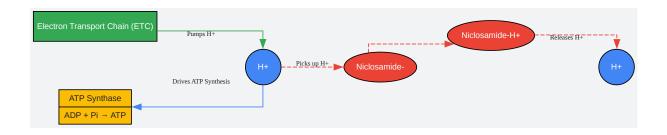
Niclosamide, an FDA-approved oral anthelmintic drug, has been used for decades to treat tapeworm infections[1][2]. Its primary mechanism of action against parasites involves the uncoupling of oxidative phosphorylation, which disrupts their energy metabolism[2][3]. In recent years, Niclosamide has garnered significant interest for its potent anticancer, antiviral, and anti-inflammatory properties, spurring a resurgence in research into its molecular mechanisms[1][3] [4]. A central aspect of its broad biological activity is its function as a mitochondrial uncoupler in mammalian cells[1][2][5]. This technical guide provides a comprehensive overview of the mitochondrial uncoupling effects of Niclosamide, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated cellular pathways.

Core Mechanism: Protonophoric Action

Niclosamide functions as a protonophore, a lipophilic molecule that can transport protons across biological membranes[2][4][6][7]. Structurally, the weakly acidic hydroxyl group and other features that delocalize the negative charge allow Niclosamide to pick up a proton from



the high-concentration environment of the mitochondrial intermembrane space, diffuse across the inner mitochondrial membrane (IMM), and release the proton into the low-concentration mitochondrial matrix[2][6][8]. This action bypasses the FoF1-ATP synthase, effectively dissipating the proton motive force that is essential for ATP production. The result is an uncoupling of nutrient oxidation from ATP synthesis; the electron transport chain continues to consume oxygen, but the energy is dissipated as heat instead of being converted into chemical energy in the form of ATP[2][5][9].



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Caption: Mechanism of Niclosamide as a mitochondrial protonophore.

Quantitative Effects on Mitochondrial Function

The uncoupling activity of Niclosamide leads to measurable changes in several key parameters of mitochondrial function.

Oxygen Consumption Rate (OCR)

As a mitochondrial uncoupler, Niclosamide is expected to increase the rate of oxygen consumption as the electron transport chain attempts to maintain the proton gradient, at least initially. However, studies show a dose-dependent biphasic effect: low concentrations stimulate OCR, while higher concentrations can become inhibitory[10][11].



Cell Type	Niclosamide Conc.	Effect on OCR	Reference
Adrenocortical Carcinoma (ACC)	0.5 - 2 μΜ	Significant increase in OCR	[12]
Myeloma Cells	3.2 μΜ	Increase in respiration rate	[13]
T-ALL Cells (CCRF- CEM, Jurkat)	Not specified	Decrease in OCR (inhibition of basal and maximal respiration)	[14]
Ovarian Carcinoma (SKOV3, HO8910)	Not specified	Dramatic inhibition of overall OCR	[15]
Isolated Mouse Liver Mitochondria	0.5 - 2 μΜ	Dose-dependent stimulation of State 4 respiration	[9][16][17]

Note: The effect on OCR can vary significantly depending on the cell type, concentration, and duration of exposure.

Mitochondrial Membrane Potential (ΔΨm)

By shuttling protons across the inner mitochondrial membrane, Niclosamide directly causes the dissipation or reduction of the mitochondrial membrane potential[1][18][19].



Cell Type	Niclosamide Conc.	Effect on ΔΨm	Reference
Cholangiocarcinoma (CCA)	IC25, IC50, IC75	Dose-dependent reduction	[1]
Renal Cell Carcinoma (RCC)	Not specified	Decrease	[20]
Human Chondrosarcoma	0.5 - 2 μΜ	Dose-dependent decrease	[19]
Adrenocortical Carcinoma (ACC)	1 - 2 μΜ	Dose-dependent decrease after 3 and 6 hours	[12]
HeLa Cells	10 μΜ	Disruption/Reduction	[18][21]

Cellular ATP Levels

The direct consequence of uncoupling oxidative phosphorylation is a decrease in the synthesis of ATP, leading to cellular energy depletion[1][22].

Cell Type	Niclosamide Conc.	Effect on ATP Levels	Reference
Cholangiocarcinoma (CCA)	IC25, IC50, IC75	Dose-dependent suppression	[1]
Renal Cell Carcinoma (RCC)	Not specified	Reduction	[20]
HeLa Cells	1 μM and 10 μM	Reduction after 8 hours	[18][21]
HCT116 (p53+/+ and p53-/-)	Not specified	Sharp drop in intracellular ATP	[22]
Non-small Lung Cancer (A549, CL1-5)	Not specified	Significant reduction	[3]

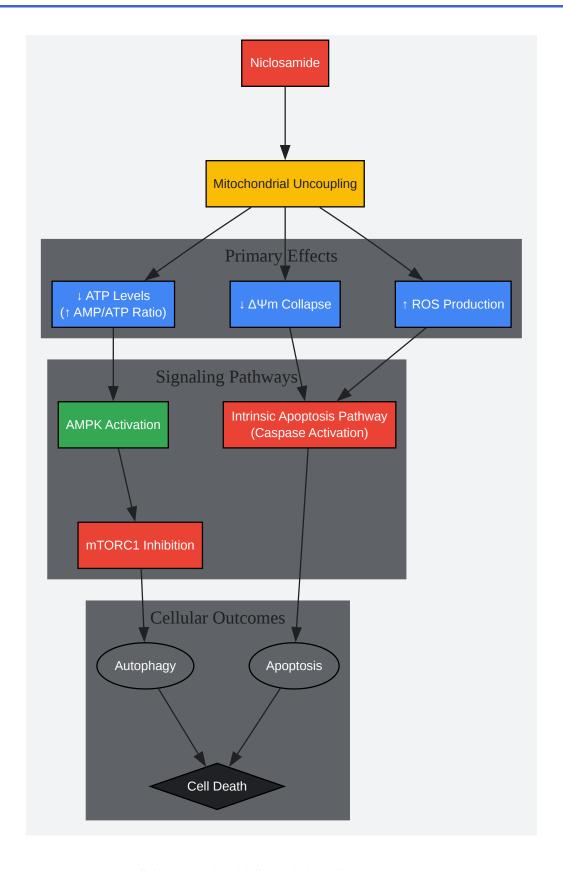


Signaling Pathways and Cellular Consequences

The bioenergetic stress induced by Niclosamide triggers a cascade of downstream cellular events and signaling pathways.

- AMPK Activation: The decrease in cellular ATP levels leads to an increase in the AMP/ATP
 ratio, which is a potent activator of AMP-activated protein kinase (AMPK), a master regulator
 of cellular energy homeostasis[3][23].
- mTORC1 Inhibition: Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling, a key pathway involved in cell growth and proliferation[3][6].
- Autophagy and Apoptosis: Niclosamide-induced mitochondrial dysfunction can lead to both autophagic and apoptotic cell death[18][21]. The collapse of the mitochondrial membrane potential can trigger the mitochondrial-mediated (intrinsic) pathway of apoptosis[19][20].
 Concurrently, mTORC1 inhibition is a known trigger for autophagy[3][18].
- Mitochondrial Fragmentation: Niclosamide has been identified as a potent inducer of mitochondrial fission, leading to fragmentation of the mitochondrial network[18][21].





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Caption: Signaling pathways affected by Niclosamide-induced mitochondrial uncoupling.



Experimental Protocols

Assessing the mitochondrial uncoupling effects of Niclosamide requires specific bioenergetic assays.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Extracellular Flux Analyzer is the standard instrument for measuring OCR in real-time in live cells. The "Mito Stress Test" is a common assay that uses sequential injections of mitochondrial inhibitors to assess key parameters of mitochondrial function[24][25].

Methodology:

- Cell Seeding: Seed mammalian cells (e.g., 2 x 104 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
- Compound Treatment: Treat cells with various concentrations of Niclosamide (and vehicle control) for a predetermined duration (e.g., 3, 6, or 24 hours) prior to the assay.
- Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.
- Seahorse XF Analysis (Mito Stress Test):
 - Measure the basal OCR.
 - Injection 1 (Oligomycin): Inject oligomycin, an ATP synthase inhibitor. The subsequent decrease in OCR corresponds to the respiration linked to ATP production[24]. The remaining OCR is due to proton leak. Uncouplers like Niclosamide will show a high OCR at this stage.
 - Injection 2 (FCCP): Inject Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a potent uncoupler, to induce maximal respiration. This reveals the maximum capacity of the electron transport chain[24].
 - Injection 3 (Rotenone/Antimycin A): Inject a mixture of Complex I and III inhibitors to shut down all mitochondrial respiration. The remaining OCR is non-mitochondrial[24][25].



 Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential $(\Delta \Psi m)$

 $\Delta \Psi m$ can be measured using fluorescent potentiometric dyes.

Methodology (using TMRE):

- Cell Culture and Treatment: Plate cells in a suitable format (e.g., 24-well plate) and treat with Niclosamide for the desired time[1]. Include a positive control for depolarization, such as FCCP[1][12].
- Staining: Remove the culture medium and incubate the cells with a medium containing a low
 concentration of Tetramethylrhodamine, Ethyl Ester (TMRE) (e.g., 20-100 nM) for 20-30
 minutes at 37°C. TMRE is a cell-permeant, cationic, red-orange fluorescent dye that
 accumulates in active mitochondria with intact membrane potentials.
- Washing: Gently wash the cells with a suitable buffer (e.g., PBS or HBSS) to remove excess dye.
- Imaging and Quantification:
 - Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red-orange fluorescence, while cells treated with Niclosamide will show a dose-dependent reduction in fluorescence intensity[1].
 - Flow Cytometry: For a more quantitative analysis, cells can be harvested, stained with TMRE, and analyzed by flow cytometry to measure the fluorescence intensity of the cell population.

Quantification of Cellular ATP

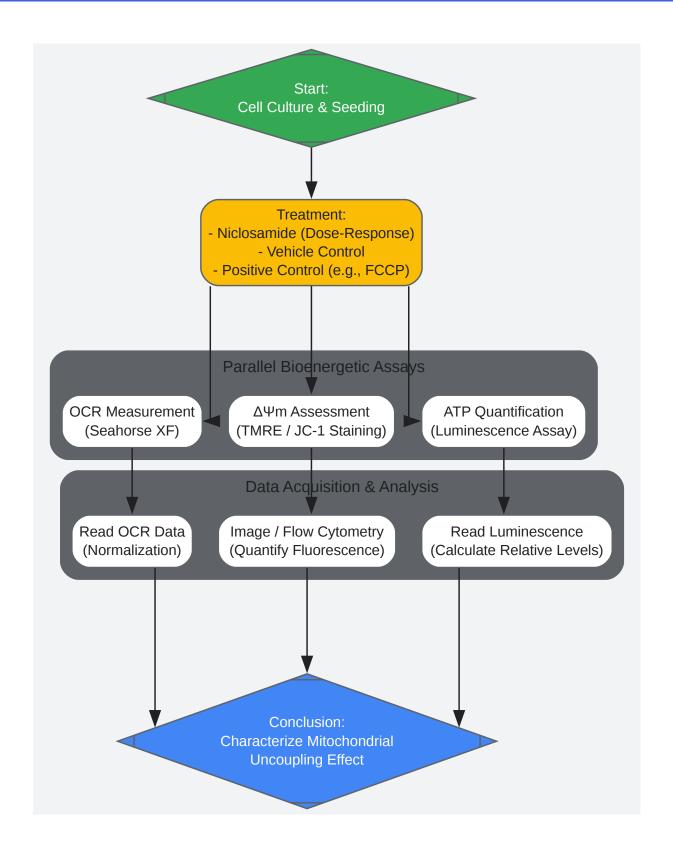
Cellular ATP levels are commonly measured using bioluminescence-based assays.



Methodology (using CellTiter-Glo® or similar):

- Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate (to be compatible with luminescence readers) and treat with Niclosamide[1].
- Assay Procedure:
 - Equilibrate the plate and the ATP assay reagent to room temperature.
 - Add a volume of the ATP reagent equal to the volume of culture medium in the well (e.g., 100 μL). The reagent lyses the cells and provides luciferase and its substrate, luciferin.
 - Mix the contents by orbital shaking for ~2 minutes to induce cell lysis.
 - Allow the plate to incubate at room temperature for ~10 minutes to stabilize the luminescent signal.
- Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ATP present.
- Data Analysis: Compare the relative luminescence units (RLU) of treated samples to the vehicle control. Data can be normalized to cell viability if necessary.





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Caption: General experimental workflow for assessing mitochondrial effects.



Conclusion and Implications

Niclosamide is a potent mitochondrial uncoupler in mammalian cells, a mechanism that underpins much of its rediscovered therapeutic potential. It disrupts the mitochondrial membrane potential, alters oxygen consumption, and depletes cellular ATP stores[1][12][18]. These primary effects trigger significant downstream consequences, including the activation of key energy-sensing pathways like AMPK and the induction of cellular processes such as apoptosis and autophagy[3][18].

For researchers and drug development professionals, understanding these effects is critical. The ability of Niclosamide to selectively target the metabolic vulnerabilities of cancer cells makes it an attractive candidate for repurposing[2][5]. However, its dose-dependent biphasic effect on respiration and potential for off-target toxicity highlight the need for a well-defined therapeutic window[10][11]. The experimental protocols detailed herein provide a robust framework for quantifying the bioenergetic impact of Niclosamide and its analogs, facilitating further investigation into its therapeutic applications and the development of novel compounds that leverage the mechanism of mitochondrial uncoupling.

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Foundational & Exploratory





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